molecular formula C10H8N2S B1395965 Quinoline-5-carbothioamide CAS No. 855763-66-5

Quinoline-5-carbothioamide

Cat. No. B1395965
CAS RN: 855763-66-5
M. Wt: 188.25 g/mol
InChI Key: NDVOVMWQWLLUIN-UHFFFAOYSA-N
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Description

Quinoline-5-carbothioamide, also known as Quinoline-5-carbothioic acid amide, is a chemical compound with the CAS Number: 855763-66-5 . It has a molecular weight of 188.25 .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years . Various methods have been reported for the synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes . These methods focus on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of Quinoline-5-carbothioamide is C10H8N2S . The structure consists of a quinoline core, which is a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .


Physical And Chemical Properties Analysis

Quinoline-5-carbothioamide is an off-white solid . It is slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Quinoline-5-carbothioamide: Scientific Research Applications

Future Directions

Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

Quinoline-5-carbothioamide, like other quinoline derivatives, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

Quinoline-5-carbothioamide interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, leading to a decrease in cell survival and proliferation .

Biochemical Pathways

The action of Quinoline-5-carbothioamide affects several biochemical pathways. One key pathway is the apoptotic pathway . The compound induces apoptosis, or programmed cell death, by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3 .

Result of Action

The primary result of Quinoline-5-carbothioamide’s action is the induction of apoptosis in cancer cells . By inhibiting PKs and affecting the balance of pro- and anti-apoptotic proteins, the compound triggers programmed cell death, reducing cell survival and proliferation .

Action Environment

The action, efficacy, and stability of Quinoline-5-carbothioamide can be influenced by various environmental factors. For instance, the compound’s synthesis can be affected by reaction conditions, such as the use of microwave or ultraviolet irradiation . Additionally, the compound’s action may vary depending on the specific cellular environment, including the presence of other bioactive molecules and the physiological state of the cells.

properties

IUPAC Name

quinoline-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVOVMWQWLLUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717023
Record name Quinoline-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-5-carbothioamide

CAS RN

855763-66-5
Record name Quinoline-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method used to create 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile?

A: The research highlights the use of tert-amino effect cyclizations as a key step in synthesizing 9-chloro-5-(4-phenylthiazol-2-yl)-2,3,4,4a,5,6-hexahydro-1Н-pyrido[1,2-a]quinoline-5-carbinitrile. This method is considered advantageous due to its efficiency, convenience, operational simplicity, and high diastereoselectivity [, ]. Specifically, researchers successfully synthesized the target compound by reacting 9-chloro-5-cyano-2,3,4,4а,5,6-hexahydro-1H-pyrido[1,2-a]quinoline-5-carbothioamide with α-bromoacetophenone. This approach underscores the potential of tert-amino effect cyclizations in creating structurally complex and biologically relevant molecules.

Q2: Why is the synthesis of ring-fused tetrahydroquinolines, like the ones discussed in the research, of interest to scientists?

A: Ring-fused tetrahydroquinolines are a class of compounds with significant interest in synthetic and medicinal chemistry. This interest stems from their diverse biological activities and potential applications in drug development. The research emphasizes the importance of tert-amino effect cyclizations as an efficient and practical route to synthesize these valuable compounds [, ]. By exploring and optimizing such synthetic methods, scientists aim to access a wider range of ring-fused tetrahydroquinolines, further investigating their potential therapeutic benefits.

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